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2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride

Catalog No.
S12915033
CAS No.
M.F
C13H15ClF3NO2
M. Wt
309.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2...

Product Name

2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride

Molecular Formula

C13H15ClF3NO2

Molecular Weight

309.71 g/mol

InChI

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-4-2-9(3-5-10)8-12(11(18)19)6-1-7-17-12;/h2-5,17H,1,6-8H2,(H,18,19);1H

InChI Key

AKTXKRXWSYGYJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O.Cl

2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H15ClF3NO2C_{13}H_{15}ClF_3NO_2 and a molecular weight of approximately 309.71 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a trifluoromethyl group attached to a phenyl ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in biological and chemical research.

Typical for pyrrolidine derivatives. These may include:

  • Acid-base reactions: The carboxylic acid group can participate in proton transfer reactions, making it a weak acid.
  • Nucleophilic substitutions: The nitrogen atom within the pyrrolidine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

Research indicates that compounds similar to 2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride exhibit various biological activities, including potential anti-inflammatory and analgesic effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their pharmacological profiles.

Several synthetic routes are available for producing 2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride:

  • Pyrrolidine Formation: One common method involves the reaction of a suitable amine with an aldehyde or ketone in the presence of an acid catalyst to form the pyrrolidine ring.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through carbon dioxide insertion or by using carboxylic acid derivatives.
  • Hydrochloride Salt Formation: The final step typically involves treating the free base with hydrochloric acid to yield the hydrochloride salt.

This compound has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceuticals due to its unique structural features.
  • Research: It can be used in biological studies to investigate its effects on cellular processes or as a reference compound in drug development.

Several compounds share structural similarities with 2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-Methyl-3-(trifluoromethyl)pyrrolidineTrifluoromethyl group, methyl substitutionDifferent position of trifluoromethyl group affects reactivity
4-(Trifluoromethyl)benzylamineA primary amine instead of pyrrolidineSimpler structure, used in different applications
(R)-Alpha-(4-trifluoromethyl-benzyl)-prolineProline derivative with similar substitutionKnown for specific biological activity related to amino acids

The uniqueness of 2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride lies in its specific combination of functional groups and the presence of both a pyrrolidine ring and a carboxylic acid moiety, which may confer distinct biological properties compared to other similar compounds.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

309.0743409 g/mol

Monoisotopic Mass

309.0743409 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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